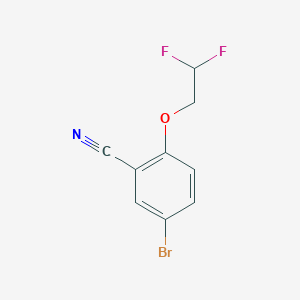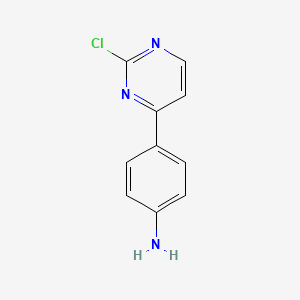
4-(2-Chloropyrimidin-4-yl)aniline
Overview
Description
4-(2-Chloropyrimidin-4-yl)aniline is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and an aniline group at the 4-position
Mechanism of Action
Target of Action
The primary target of 4-(2-Chloropyrimidin-4-yl)aniline is IκB kinase β (IKKβ) . IKKβ is a crucial enzyme involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a significant role in regulating immune response, inflammation, and cell survival .
Mode of Action
By inhibiting IKKβ, the compound can potentially disrupt the NF-κB signaling pathway, thereby affecting the transcription of various genes involved in immune response, inflammation, and cell survival .
Biochemical Pathways
The inhibition of IKKβ by this compound affects the NF-κB signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. By inhibiting IKKβ, the compound can potentially disrupt the activation of NF-κB, thereby affecting the transcription of various genes involved in these processes .
Pharmacokinetics
The compound’s molecular weight of205.64 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of IKKβ by this compound can potentially lead to the disruption of the NF-κB signaling pathway . This disruption can affect the transcription of various genes involved in immune response, inflammation, and cell survival, potentially leading to anti-inflammatory and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrimidin-4-yl)aniline typically involves the reaction of 2-chloropyrimidine with aniline. One common method includes the nucleophilic aromatic substitution reaction where 2-chloropyrimidine is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrimidin-4-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives of the aniline group.
Reduction Products: Amines derived from the reduction of the aniline group.
Coupling Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
4-(2-Chloropyrimidin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar chemical properties but different substitution patterns.
4-Chloroaniline: A simpler aniline derivative with a chlorine atom on the benzene ring.
2,4-Dichloropyrimidine: A pyrimidine derivative with two chlorine atoms, offering different reactivity and applications.
Uniqueness
4-(2-Chloropyrimidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRRNCPSXOTLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine](/img/structure/B1406118.png)

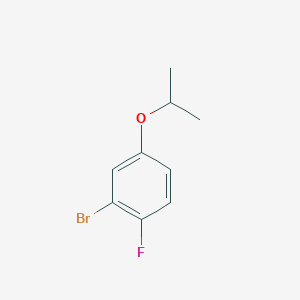




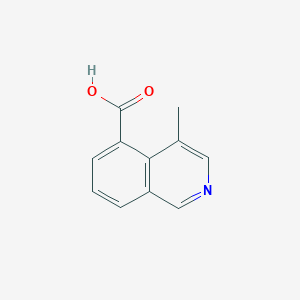
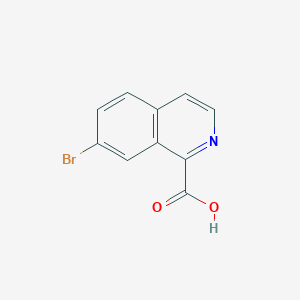
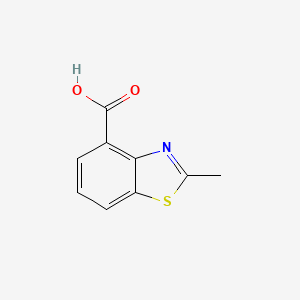
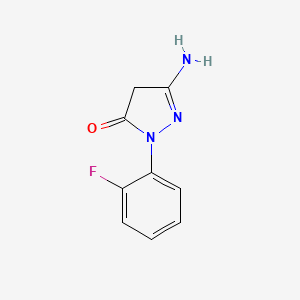
![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)
